molecular formula C10H16ClN3O B3018008 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide CAS No. 956197-92-5

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B3018008
CAS No.: 956197-92-5
M. Wt: 229.71
InChI Key: ABYNLYLKWXQFBW-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is a chloroacetamide derivative featuring a flexible propyl linker connecting the acetamide group to a 3,5-dimethylpyrazole moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for applications in pharmaceuticals and agrochemicals. The compound is commercially available (Santa Cruz Biotechnology, sc-342251) but lacks detailed public-domain research data, necessitating comparative analysis with structurally related analogs .

Properties

IUPAC Name

2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-8-6-9(2)14(13-8)5-3-4-12-10(15)7-11/h6H,3-5,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYNLYLKWXQFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-chloropropylamine under controlled conditions. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is being investigated for its potential therapeutic properties. Its structure suggests possible activity against various biological targets, including:

  • Antimicrobial Activity : Compounds with similar pyrazole structures have shown promising antimicrobial effects. Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi, potentially leading to new antibiotic agents .
  • Anticancer Properties : The compound's ability to interact with specific cellular pathways may offer anticancer benefits. Pyrazole derivatives have been studied for their capacity to induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Organic Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. It can be utilized in the following ways:

  • Building Block for Heterocycles : The presence of the pyrazole moiety allows for the synthesis of complex heterocyclic compounds, which are essential in drug development . For instance, it can be used as a precursor to synthesize novel bis-heterocyclic compounds that exhibit enhanced biological activities.
  • Reactivity Studies : Its chemical properties make it suitable for various reactions such as nucleophilic substitutions and cycloadditions, contributing to the development of new synthetic methodologies in organic chemistry .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance efficacy against resistant strains .

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized a variety of heterocyclic compounds using this compound as a starting material. The study highlighted its utility in generating novel structures with potential pharmacological applications, showcasing its versatility in organic synthesis .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobial25
Pyrazole Derivative AAnticancer15
Pyrazole Derivative BAntimicrobial30

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Melting Point (°C) Functional Groups
This compound C₁₀H₁₅ClN₄O 242.5 3,5-Dimethylpyrazole, propyl linker N/A N/A Chloroacetamide, pyrazole
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxamide (3a, ) C₂₁H₁₅ClN₆O 403.1 Phenyl, cyano, carboxamide 68 133–135 Carboxamide, cyano, chloro
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042, ) C₂₃H₂₅ClN₆O₃ ~444.2* Pyridazine, pyrrolidine, cyclopropylamide N/A N/A Chloro, pyridazine, cyclopropylamide
2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)-acetamide () C₆H₈ClN₃O 173.5 1-Methylpyrazole N/A N/A Chloroacetamide, pyrazole

*Molecular weight inferred from MS ([M+H]⁺ = 445.2) .

Key Observations:

  • Linker Flexibility : The propyl chain in the main compound enhances conformational flexibility compared to rigid aryl-substituted analogs like 3a .
  • Substituent Effects : The 3,5-dimethylpyrazole group improves steric shielding and metabolic stability relative to simpler pyrazole derivatives (e.g., 1-methylpyrazole in ) .
  • Functional Groups : Chloroacetamide is a common reactive moiety across analogs, enabling alkylation or cross-coupling reactions.

Physicochemical Properties

  • Melting Points : While the main compound’s melting point is unreported, analogs like 3a (133–135°C) and 3d (181–183°C) suggest that aryl substituents and hydrogen-bonding capacity (e.g., carboxamide in 3a) increase crystallinity .
  • Hydrogen Bonding: The acetamide group in the main compound can act as both donor (N–H) and acceptor (C=O), facilitating crystal packing or target binding, as discussed in hydrogen-bonding analyses () .

Biological Activity

Overview

2-Chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloroacetamide group and a pyrazole moiety. This combination imparts distinct biological properties, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent. This method allows for precise control over reaction conditions to optimize yield and purity.

The mechanism of action is primarily attributed to the compound's ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity, disrupting cellular processes and leading to potential therapeutic effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundMCF7TBD
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926

These findings suggest that the compound may exhibit similar or enhanced activity against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of related chloroacetamides have been investigated extensively. In particular, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's lipophilicity enhances its ability to penetrate cell membranes, contributing to its antimicrobial efficacy .

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

  • Anticancer Screening : A study screened various pyrazole derivatives for their cytotoxic effects on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF7 and Hep-2 cell lines .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives were tested against a panel of pathogens. The results confirmed high effectiveness against Gram-positive strains while showing variable results against Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution, where 3-(3,5-dimethylpyrazol-1-yl)propylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include maintaining low temperatures (0–5°C) during reagent addition to prevent side reactions and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis . Purification often involves recrystallization from ethanol or column chromatography with silica gel . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts like KI to enhance reactivity .

Q. How is the molecular and crystal structure of this compound characterized?

  • X-ray crystallography is the gold standard for structural elucidation. The compound’s pyrazole and acetamide moieties form intermolecular hydrogen bonds (N–H···O and C–H···O) that stabilize dimeric or chain-like crystal packing . Software like SHELXL refines crystallographic data, identifying bond lengths, angles, and torsion angles . Complementary techniques include:

  • NMR : Confirms purity and substituent positions (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups).
  • FTIR : Detects carbonyl (C=O) stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. What biochemical interactions and mechanisms are associated with this compound?

  • The compound may act as an enzyme inhibitor by binding to active sites via hydrogen bonding (amide and pyrazole groups) or hydrophobic interactions (methyl substituents). For example, pyrazole derivatives exhibit antimalarial activity by disrupting heme detoxification in Plasmodium species . Mechanistic studies involve:

  • Enzyme assays : Measuring IC₅₀ values against target enzymes.
  • Molecular docking : Simulating binding poses using software like AutoDock to predict affinity and selectivity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be exploited for material design?

  • The compound’s N–H···O and C–H···O interactions form R₂²(10) graph-set motifs, which are critical for designing supramolecular frameworks . Advanced applications include:

  • Co-crystallization : Introducing complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to engineer porous materials.
  • Thermal analysis : Studying lattice stability via DSC/TGA to assess suitability for photoresponsive materials .

Q. What strategies are effective in synthesizing coordination complexes using this compound as a ligand?

  • The pyrazole nitrogen and acetamide oxygen serve as donor sites for metal ions (e.g., Pd²⁺, Cu²⁺). Synthetic protocols involve:

  • Ligand-metal reactions : Reacting the compound with metal salts (e.g., PdCl₂) in refluxing ethanol to form complexes .
  • Spectroscopic validation : Using UV-Vis (d-d transitions) and ESI-MS to confirm coordination geometry and stoichiometry .

Q. How do substituent variations on the pyrazole ring affect bioactivity and reactivity?

  • Structure-activity relationship (SAR) studies compare analogs with different substituents (e.g., methyl vs. cyclopropyl groups):

  • Antimicrobial activity : Methyl groups enhance lipophilicity, improving membrane penetration .
  • Synthetic reactivity : Electron-withdrawing substituents (e.g., Cl) increase electrophilicity at the acetamide chlorine, accelerating nucleophilic substitution .
    • Methods include synthesizing analogs via parallel combinatorial chemistry and evaluating bioactivity in high-throughput screens .

Q. What advanced analytical techniques are used to assess environmental stability and degradation pathways?

  • Stability under UV light, temperature, and pH is evaluated using:

  • HPLC-MS : Identifying degradation products (e.g., dechlorinated acetamides or hydrolyzed pyrazoles) .
  • Quantum chemical calculations : Predicting degradation pathways via DFT (e.g., bond dissociation energies for C–Cl bonds) .
    • Environmental half-life studies in simulated soil/water systems guide ecotoxicity assessments .

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